N-(2-Bromo-4-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide

Catalog No.
S12994633
CAS No.
820961-11-3
M.F
C13H10BrN3O6S
M. Wt
416.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Bromo-4-nitrophenyl)-N-methyl-2-nitrobenzene-...

CAS Number

820961-11-3

Product Name

N-(2-Bromo-4-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide

IUPAC Name

N-(2-bromo-4-nitrophenyl)-N-methyl-2-nitrobenzenesulfonamide

Molecular Formula

C13H10BrN3O6S

Molecular Weight

416.21 g/mol

InChI

InChI=1S/C13H10BrN3O6S/c1-15(11-7-6-9(16(18)19)8-10(11)14)24(22,23)13-5-3-2-4-12(13)17(20)21/h2-8H,1H3

InChI Key

QBEJRQLOFPPQNT-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=C(C=C1)[N+](=O)[O-])Br)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

N-(2-Bromo-4-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide is a synthetic organic compound characterized by its complex structure, which includes a sulfonamide functional group, nitro groups, and a bromine atom. This compound features a phenyl ring with both bromine and nitro substituents, contributing to its chemical reactivity and biological properties. The presence of multiple nitro groups enhances its potential as a reactive agent in various

The chemical reactivity of N-(2-Bromo-4-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide allows it to participate in several types of reactions:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of new compounds.
  • Reduction Reactions: The nitro groups can be reduced to amines, which can further undergo various transformations.
  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (like nitro) on the aromatic ring makes it susceptible to electrophilic attack.

These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.

N-(2-Bromo-4-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide exhibits notable biological activities that have been explored in various studies:

  • Antimicrobial Properties: The compound has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit the growth of cancer cells, making it a candidate for further pharmacological investigation.
  • Mutagenicity: Some components or derivatives of this compound have been associated with mutagenic effects, necessitating careful evaluation in toxicological studies .

Several synthetic routes can be employed to prepare N-(2-Bromo-4-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide:

  • Direct Bromination: Starting from 2-nitroaniline, bromination can be performed using bromine or brominating agents to introduce the bromo group.
  • Sulfonation: The sulfonamide group can be introduced through reaction with sulfonyl chlorides or sulfonic acids under basic conditions.
  • Methylation: Methylation of the amine group can be achieved using methyl iodide or dimethyl sulfate to yield the final compound.

These methods highlight the versatility and accessibility of this compound in synthetic organic chemistry.

N-(2-Bromo-4-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide has applications in various fields:

  • Pharmaceuticals: Its potential antimicrobial and anticancer properties make it a candidate for drug development.
  • Agricultural Chemicals: The compound may serve as an active ingredient in pesticides or herbicides due to its biological activity.
  • Chemical Research: It is utilized as an intermediate in synthesizing other complex organic molecules.

Research into the interactions of N-(2-Bromo-4-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide with biological systems has revealed several important findings:

  • Protein Binding: Studies indicate that this compound may bind to specific proteins, influencing its bioavailability and efficacy.
  • Cellular Uptake: Investigations into its cellular uptake mechanisms suggest that it may enter cells via passive diffusion or specific transporters.
  • Toxicity Profiles: Interaction studies have also focused on assessing the toxicity of this compound to various organisms, including aquatic species, highlighting its environmental impact .

Several compounds share structural similarities with N-(2-Bromo-4-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide, allowing for comparative analysis:

Compound NameStructure FeaturesUnique Aspects
2-Bromo-4-nitrophenolContains bromo and nitro groupsLacks sulfonamide functionality
N-(4-Nitrophenyl)-N-methylsulfanamideSulfonamide group presentDifferent phenyl substituent
4-NitrobenzenesulfonamideSulfonamide with a single nitro groupNo bromine substitution
5-Bromo-3-nitrosalicylic acidContains bromo and nitro groupsSalicylic acid structure

These comparisons illustrate the unique combination of functional groups present in N-(2-Bromo-4-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide, which contributes to its distinct chemical and biological properties.

XLogP3

3

Hydrogen Bond Acceptor Count

7

Exact Mass

414.94737 g/mol

Monoisotopic Mass

414.94737 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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